A Comprehensive Guide to the Structural Elucidation of N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride
A Comprehensive Guide to the Structural Elucidation of N-(Piperidin-4-yl)pyrazin-2-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to confirming the molecule's identity and structure. The methodologies outlined herein are grounded in established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous process.
Introduction: The Significance of N-(Piperidin-4-yl)pyrazin-2-amine
Pyrazine and piperidine moieties are prevalent scaffolds in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities.[1][4][5] The combination of these two heterocyclic rings in N-(Piperidin-4-yl)pyrazin-2-amine suggests a potential for novel pharmacological applications. Accurate structural elucidation is a critical first step in the drug discovery and development pipeline, ensuring the unequivocal identification of the synthesized compound and forming the basis for understanding its structure-activity relationship (SAR). This guide presents a systematic workflow for the comprehensive characterization of its dihydrochloride salt form.
Predicted Physicochemical Properties
A preliminary in-silico analysis of the parent compound, N-(Piperidin-4-yl)pyrazin-2-amine, provides a theoretical basis for its physicochemical properties. These computed values can offer initial guidance for experimental design.
| Property | Predicted Value | Reference |
| Molecular Formula | C9H14N4 | [6] |
| Molecular Weight | 178.24 g/mol | [6] |
| XLogP3-AA | 1.0 | PubChem |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [8] |
| Topological Polar Surface Area | 64.6 Ų | PubChem |
Note: These properties are for the free base and will be altered by the dihydrochloride salt formation.
Strategic Approach to Structure Elucidation
Our approach to the structural elucidation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is multi-faceted, integrating data from several complementary analytical techniques. This ensures a high degree of confidence in the final structural assignment.
Caption: Workflow for the structural elucidation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[9] For N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride, a suite of NMR experiments is recommended to unambiguously assign all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing exchangeable protons, while DMSO-d₆ will reveal most protons.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum. This will indicate the number of unique carbon atoms in the molecule.
-
2D NMR Spectroscopy (HSQC & HMBC):
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.
-
Expected Spectral Data and Interpretation
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the key structural fragments of N-(Piperidin-4-yl)pyrazin-2-amine. These predictions are based on known spectral data for similar pyrazine and piperidine derivatives.[1][10]
| Fragment | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Correlations |
| Pyrazine Ring | H-3 | ~8.0-8.2 | ~135-140 | Aromatic proton, singlet or small doublet. HMBC to C-2, C-5. |
| H-5 | ~7.8-8.0 | ~130-135 | Aromatic proton, doublet. HMBC to C-3, C-6. | |
| H-6 | ~7.9-8.1 | ~140-145 | Aromatic proton, doublet. HMBC to C-2, C-5. | |
| C-2 | - | ~155-160 | Carbon attached to the amino group. | |
| C-3 | - | ~135-140 | Aromatic CH. | |
| C-5 | - | ~130-135 | Aromatic CH. | |
| C-6 | - | ~140-145 | Aromatic CH. | |
| Piperidine Ring | H-4 (CH) | ~3.8-4.2 | ~45-50 | Methine proton, multiplet. Key HMBC to C-2', C-6', and C-2 of pyrazine ring. |
| H-2', H-6' (eq) | ~3.2-3.5 | ~40-45 | Axial and equatorial protons will have distinct chemical shifts and coupling constants. | |
| H-2', H-6' (ax) | ~2.8-3.1 | ~40-45 | ||
| H-3', H-5' (eq) | ~2.0-2.2 | ~30-35 | ||
| H-3', H-5' (ax) | ~1.6-1.8 | ~30-35 | ||
| C-4 | - | ~45-50 | Methine carbon. | |
| C-2', C-6' | - | ~40-45 | Methylene carbons adjacent to nitrogen. | |
| C-3', C-5' | - | ~30-35 | Methylene carbons. | |
| Amine Linker | NH (exocyclic) | ~7.0-7.5 (in DMSO) | - | Broad singlet, exchangeable with D₂O. |
| NH (piperidine) | ~8.5-9.5 (in DMSO) | - | Broad singlet, exchangeable with D₂O. As a dihydrochloride salt, both nitrogens will be protonated. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[11][12]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate ionization.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrum and Fragmentation Pattern
-
Molecular Ion Peak: The ESI-MS spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of the free base (C₉H₁₄N₄), which is approximately 179.12.
-
Key Fragmentation Pathways: The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[12] Ring fission of the piperidine moiety can also occur.[12]
Caption: Predicted major fragmentation pathways for N-(Piperidin-4-yl)pyrazin-2-amine in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Spectral Data
The FTIR spectrum of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amine and ammonium salts) |
| 3100-3000 | C-H | Aromatic stretching |
| 2950-2850 | C-H | Aliphatic stretching (piperidine ring) |
| 1650-1580 | C=N, C=C | Ring stretching (pyrazine ring) |
| 1580-1490 | N-H | Bending (amine) |
| 1250-1020 | C-N | Stretching |
The presence of strong, broad absorptions in the 2700-2400 cm⁻¹ region would be indicative of the hydrochloride salt.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the gold standard.[15][16][17][18]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Growing a single crystal of suitable size and quality is often the most challenging step.[18] This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would provide definitive proof of the connectivity and conformation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride.
Conclusion
The structural elucidation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride requires a systematic and multi-technique approach. By combining the detailed connectivity information from NMR spectroscopy, molecular weight confirmation from mass spectrometry, functional group identification from FTIR spectroscopy, and, ideally, the precise three-dimensional arrangement from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is fundamental for advancing the study of this compound in the context of drug discovery and development.
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